![molecular formula C16H12ClN3OS B2474256 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide CAS No. 179232-94-1](/img/structure/B2474256.png)
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide
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Overview
Description
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide, also known as CTB, is a novel compound that has attracted considerable attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Antiviral Activity
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide derivatives have demonstrated potential antiviral properties. A study by Chen et al. (2010) on 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, a closely related compound, showed certain anti-tobacco mosaic virus activity (Chen et al., 2010).
Antimicrobial Agents
Compounds derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, closely related to the compound , have been synthesized as potential antimicrobial agents. These compounds showed moderate antimicrobial activity against various bacterial and fungal strains, as reported by Sah et al. (2014) (Sah et al., 2014).
Anticonvulsant Properties
NUPh scientists synthesized a derivative of 1,3,4-thiadiazole, which showed high anticonvulsant activity on a pentylentetrazole model of seizure, as discussed by Sych et al. (2018). This suggests potential applications in anticonvulsant drugs (Sych et al., 2018).
Anti-cancer Agents
Compounds incorporating the 1,3,4-thiadiazole moiety, such as the one , have shown promising anticancer activity. Gomha et al. (2014) found that certain derivatives exhibited concentration-dependent cellular growth inhibitory effects, particularly against breast carcinoma cell lines (Gomha et al., 2014).
Anti-Inflammatory and Analgesic Properties
The 1,3,4-thiadiazole core has been utilized in the synthesis of compounds with anti-inflammatory and analgesic properties. Kumar and Panwar (2015) found that certain derivatives displayed significant anti-inflammatory, analgesic, and ulcerogenic activities (Kumar & Panwar, 2015).
Nematocidal Activities
Novel derivatives containing a 1,3,4-thiadiazole amide group have been synthesized for their nematocidal activities. Liu et al. (2022) reported that some compounds showed good nematocidal activity against Bursaphelenchus xylophilus, indicating their potential as nematicides (Liu et al., 2022).
Mechanism of Action
Target of Action
Similar compounds have shown activity against various cell lines
Mode of Action
It is suggested that the activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This interaction could potentially lead to changes in the target cells, but further studies are required to confirm this.
Biochemical Pathways
Similar compounds have shown antiviral and antitubercular activities , suggesting that they may affect the biochemical pathways related to these diseases
Result of Action
Similar compounds have shown antiviral and antitubercular activities , suggesting that they may have a significant impact on the cells of these pathogens.
properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS/c1-10-4-2-3-5-13(10)14(21)18-16-20-19-15(22-16)11-6-8-12(17)9-7-11/h2-9H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJDPTJXZURMRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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